2-(4-methoxypyrimidin-2-yl)sulfanyl-N-phenylacetamide
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Overview
Description
2-(4-methoxypyrimidin-2-yl)sulfanyl-N-phenylacetamide is a chemical compound with a unique structure that combines a pyrimidine ring with a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxypyrimidin-2-yl)sulfanyl-N-phenylacetamide typically involves the reaction of 4-methoxypyrimidine-2-thiol with N-phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxypyrimidin-2-yl)sulfanyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxypyrimidin-2-yl)sulfanyl-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for developing new drugs due to its unique structure and reactivity.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxypyrimidin-2-yl)sulfanyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylsulfonylphenyl)-N-phenylacetamide
- 2-(4-methoxyphenyl)-N-phenylacetamide
- 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-phenylacetamide
Uniqueness
2-(4-methoxypyrimidin-2-yl)sulfanyl-N-phenylacetamide is unique due to the presence of both a methoxypyrimidine and a phenylacetamide moiety, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(4-methoxypyrimidin-2-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-18-12-7-8-14-13(16-12)19-9-11(17)15-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZWIVNNJYDYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)SCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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